molecular formula C11H8ClNO2 B1302490 1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone CAS No. 37091-33-1

1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone

Cat. No. B1302490
CAS RN: 37091-33-1
M. Wt: 221.64 g/mol
InChI Key: UFMZTZBXSLVZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a molecular weight of 221.64 and its SMILES string is CC(=O)c1cc(no1)-c2ccc(Cl)cc2 .


Molecular Structure Analysis

The molecular structure of “1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone” is characterized by the presence of an isoxazole ring attached to a 4-chlorophenyl group and an ethanone group . The structure exhibits C–H…N intermolecular interactions .


Physical And Chemical Properties Analysis

“1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone” has a molecular weight of 221.64 . Its SMILES string is CC(=O)c1cc(no1)-c2ccc(Cl)cc2, which represents its molecular structure .

Scientific Research Applications

Application 1: Synthesis of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole

  • Summary of the Application : This compound is used in the synthesis of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles. These pyrazoles show different colors in different solvents when an electron withdrawing group is attached to acetophenone .
  • Methods of Application : The synthesis involves cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
  • Results or Outcomes : The synthesized 1,3,5-trisubstituted-1H-pyrazole shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone . The compound also has excellent selectivity for Ag+ detection .

Application 2: Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides

  • Summary of the Application : This compound is used in the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, which have shown antiviral activity .
  • Methods of Application : The synthesis involves starting from 4-chlorobenzoic acid, and through a six-step process, 10 new 5- (4-chlorophenyl)- N -substituted- N -1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized .
  • Results or Outcomes : The bioassay tests showed that some of these compounds possessed certain anti-tobacco mosaic virus activity .

Application 3: Fluorescent and Photoluminescent Materials

  • Summary of the Application : This compound is used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which have excellent fluorescence and better hole transport characteristics, thermal stability, and washing resistance .
  • Methods of Application : The synthesis involves cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
  • Results or Outcomes : The synthesized 1,3,5-trisubstituted-1H-pyrazole shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone . The compound also has excellent selectivity for Ag+ detection .

Application 4: Antiviral Activity

  • Summary of the Application : Indole derivatives, which can be synthesized from this compound, possess various biological activities, including antiviral activity .
  • Methods of Application : The synthesis involves starting from 4-chlorobenzoic acid, and through a six-step process, 10 new 5- (4-chlorophenyl)- N -substituted- N -1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized .
  • Results or Outcomes : The bioassay tests showed that some of these compounds possessed certain anti-tobacco mosaic virus activity .

Application 5: Photoluminescent Materials

  • Summary of the Application : This compound is used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which can be used as photoluminescent materials .
  • Methods of Application : The synthesis involves cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
  • Results or Outcomes : The synthesized 1,3,5-trisubstituted-1H-pyrazole shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone . The compound also has excellent selectivity for Ag+ detection .

Application 6: Antiviral Activity

  • Summary of the Application : Indole derivatives, which can be synthesized from this compound, possess various biological activities, including antiviral activity .
  • Methods of Application : The synthesis involves starting from 4-chlorobenzoic acid, and through a six-step process, 10 new 5- (4-chlorophenyl)- N -substituted- N -1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized .
  • Results or Outcomes : The bioassay tests showed that some of these compounds possessed certain anti-tobacco mosaic virus activity .

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-7(14)11-6-10(13-15-11)8-2-4-9(12)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMZTZBXSLVZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NO1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372591
Record name 1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone

CAS RN

37091-33-1
Record name 1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.